![molecular formula C23H18Cl2O4 B4012608 2-(4-methylphenyl)-2-oxo-1-phenylethyl (2,4-dichlorophenoxy)acetate](/img/structure/B4012608.png)
2-(4-methylphenyl)-2-oxo-1-phenylethyl (2,4-dichlorophenoxy)acetate
Description
Synthesis Analysis
The synthesis of similar organic compounds involves cyclocondensation reactions, which are crucial for creating complex molecules with specific biological activities. For instance, compounds with a thiazolidinone backbone, similar to the core structure of our compound, have been synthesized through the cyclocondensation of thioureas with dimethyl acetylenedicarboxylate, yielding potent inhibitors with significant yields (Sher Ali et al., 2012).
Molecular Structure Analysis
Chemical Reactions and Properties
The reactivity of acetate derivatives, similar to our compound, involves alkaline hydrolysis under specific conditions, demonstrating neighboring group participation and the formation of cyclic intermediates. These reactions are critical for modifying the compound's functional groups, affecting its biological activity and solubility (K. Bowden & J. Byrne, 1996).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are determined through various analytical techniques, including differential scanning calorimetry and X-ray diffraction. These properties are influenced by the compound's molecular structure and intermolecular interactions within the crystal lattice (Purandara et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for understanding the compound's potential applications. Studies on derivatives with similar structural features have shown a range of chemical behaviors, from high reactivity in substitution reactions to stability under physiological conditions (S. R. Jebas et al., 2013).
properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 2-(2,4-dichlorophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2O4/c1-15-7-9-16(10-8-15)22(27)23(17-5-3-2-4-6-17)29-21(26)14-28-20-12-11-18(24)13-19(20)25/h2-13,23H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCINJNNGLYMCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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